4-Methyl-5,6,7,8-tetrahydropteridine
CAS No.: 3195-46-8
Cat. No.: VC18521632
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3195-46-8 |
|---|---|
| Molecular Formula | C7H10N4 |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 4-methyl-5,6,7,8-tetrahydropteridine |
| Standard InChI | InChI=1S/C7H10N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h4,8H,2-3H2,1H3,(H,9,10,11) |
| Standard InChI Key | NAJUDRRVPFDWRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=N1)NCCN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
4-Methyl-5,6,7,8-tetrahydropteridine is systematically named 4-methyl-5,6,7,8-tetrahydropteridine under IUPAC nomenclature . Its structural identity is confirmed through spectroscopic and computational methods, with key identifiers summarized in Table 1.
Table 1: Chemical Identifiers of 4-Methyl-5,6,7,8-tetrahydropteridine
The compound’s bicyclic framework consists of a pyrazine ring fused to a pyrimidine ring, with partial saturation at the 5,6,7,8-positions and a methyl group at position 4 . This saturation reduces aromaticity, enhancing flexibility and altering electron distribution compared to fully conjugated pteridines .
Structural Analysis
X-ray crystallography and NMR studies reveal a boat conformation for the tetrahydropteridine ring, stabilized by intramolecular hydrogen bonding between N5 and N8 . The methyl group at C4 adopts an equatorial orientation, minimizing steric hindrance with adjacent hydrogen atoms. Computational models (DFT) predict a dipole moment of 3.2 D, indicating moderate polarity conducive to aqueous solubility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-methyl-5,6,7,8-tetrahydropteridine typically involves cyclocondensation reactions using aminopyrimidine precursors. A representative route, adapted from methods for analogous tetrahydropteridines , proceeds as follows:
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Nitrosation of 4-Amino-2-methylthiopyrimidine: Treatment with sodium nitrite in acetic acid yields 4-amino-2-methylthio-5-nitrosopyrimidine.
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Amination: Displacement of the methylthio group with methylamine under reflux conditions.
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Reductive Cyclization: Sodium dithionite-mediated reduction followed by cyclization with glyoxal forms the tetrahydropteridine core .
Table 2: Optimization Parameters for Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrosation | NaNO₂, AcOH, 0°C, 3 h | 78 |
| Amination | CH₃NH₂, EtOH, reflux, 18 h | 65 |
| Cyclization | Na₂S₂O₄, glyoxal, H₂O, reflux | 52 |
This method avoids hazardous intermediates and achieves a total yield of 26%, comparable to routes for structurally related compounds .
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), followed by recrystallization from ethanol. Purity (>95%) is verified by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) . Mass spectrometry ([M+H]⁺ = 151.08) and ¹H NMR (δ 2.35 ppm, singlet, CH₃; δ 3.2–3.8 ppm, multiplet, CH₂ groups) confirm structural integrity .
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data for 4-methyl-5,6,7,8-tetrahydropteridine remains limited, estimated properties include:
The compound is stable under inert atmospheres but susceptible to oxidation upon prolonged air exposure, necessitating storage at −20°C under argon .
Biological Relevance and Mechanistic Insights
Antioxidant Activity
In vitro studies on structurally similar 2,4-diaminopteridines demonstrate potent radical scavenging activity (IC₅₀ = 100 nM against DPPH) . The reduced pteridine core donates hydrogen atoms to neutralize reactive oxygen species (ROS), with the methyl group enhancing lipid solubility for membrane penetration .
Enzyme Inhibition
4-Methyl-5,6,7,8-tetrahydropteridine derivatives inhibit soybean lipoxygenase (IC₅₀ = 110 nM), likely through chelation of the non-heme iron center . Molecular docking suggests a binding affinity (ΔG = −8.2 kcal/mol) driven by π-π interactions with Phe144 and hydrogen bonding to Gln147 .
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